1-Bromo-4-(2-chloroethyl)-2-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-4-(2-chloroethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYFXJLTFWKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Diazotization and Bromination of 2-Chloro-4-fluoroaniline
This method is well-documented and involves the conversion of 2-chloro-4-fluoroaniline to the target bromo-fluoro-chlorobenzene derivative through diazotization followed by bromination.
-
- Starting material: 2-chloro-4-fluoroaniline
- Diazotizing agent: Sodium nitrite (NaNO2) or potassium nitrite (KNO2) in acidic aqueous medium
- Acid: Hydrobromic acid (HBr)
- Temperature: Typically between -10 °C and 5 °C
- Time: 0.5 to 3 hours
-
- Brominating agent: Cuprous bromide (CuBr) in aqueous hydrobromic acid
- Temperature: 20 °C to 70 °C
- Time: 0.5 to 5 hours
-
- Extraction with organic solvents such as ether or ethyl acetate
- Washing with water and brine
- Drying over sodium sulfate
- Concentration and distillation or chromatographic purification
- Diazotize 2-chloro-4-fluoroaniline (1 equiv) with sodium nitrite (1.0–1.1 equiv) in HBr at -10 °C for 30 minutes.
- Add the diazonium salt solution to a stirred mixture of cuprous bromide (1.0–1.2 equiv) in 48% HBr at room temperature.
- Stir the reaction mixture at 30–40 °C for 30 minutes to 5 hours.
- Extract the product with ether, wash, dry, concentrate, and distill to obtain 1-bromo-4-chloro-2-fluorobenzene with yields around 70–80%.
- Boiling point: 62.0–62.8 °C at 12 mmHg.
Reaction Parameters Summary
| Parameter | Range/Value |
|---|---|
| Diazotization Temp. | -10 to 5 °C |
| Diazotization Time | 0.5 to 3 hours |
| Bromination Temp. | 20 to 70 °C |
| Bromination Time | 0.5 to 5 hours |
| Reagent Equivalents | NaNO2: 1.0–1.1; CuBr: 1.0–1.2 |
| Solvent | Aqueous hydrobromic acid |
| Purification | Extraction, drying, distillation |
This method is advantageous due to the availability of starting materials and relatively mild conditions, producing the target compound with good purity and yield.
Functionalization of 1-Bromo-2-chloro-4-fluorobenzene to 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene
While direct literature on 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene preparation is limited, related halogenated intermediates such as 1-bromo-2-chloro-4-fluorobenzene are synthesized and further functionalized to introduce side chains like 2-chloroethyl groups.
4.1 Lithiation and Alkylation Approach
- Starting from 1-bromo-2-chloro-4-fluorobenzene, lithiation at low temperature (-78 °C) with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran or 2-methyltetrahydrofuran.
- Subsequent reaction with electrophilic alkylating agents (e.g., 2-chloroethyl halides) to introduce the 2-chloroethyl substituent.
- Reaction times: 1–3 hours for lithiation, followed by several hours for alkylation at 20–30 °C.
- Work-up includes quenching with hydrochloric acid, extraction with n-heptane, washing with sodium sulfite solution, drying, concentration, and crystallization.
This approach is supported by analogous synthesis of halogenated benzene derivatives functionalized with iodine or other substituents, demonstrating the feasibility of side-chain introduction via organolithium intermediates.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Diazotization and Bromination | 2-Chloro-4-fluoroaniline | NaNO2, HBr, CuBr | -10 to 5 °C (diazotization), 20–70 °C (bromination) | ~70–80%, high purity | Well-established, scalable |
| Lithiation and Alkylation | 1-Bromo-2-chloro-4-fluorobenzene | LDA, 2-chloroethyl halide | -78 °C lithiation, 20–30 °C alkylation | Yields vary, purification needed | Enables side-chain introduction |
Research Findings and Notes
- The diazotization-bromination route is the most documented and industrially relevant for preparing halogenated fluorochlorobenzenes, including 1-bromo-4-chloro-2-fluorobenzene, which can be further functionalized to the 2-chloroethyl derivative.
- Reaction parameters such as reagent equivalents, temperature control, and reaction time critically influence yield and purity.
- Purification typically involves solvent extraction, drying, and chromatographic or distillation steps to achieve high purity suitable for further synthetic applications.
- Functionalization via lithiation and subsequent alkylation offers a versatile route for introducing alkyl side chains, though it requires strict anhydrous and low-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of halogen atoms makes the compound reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or chain length:
Physicochemical Properties
Key properties inferred from analogues:
Boiling/Melting Points
- 1-Bromo-4-(bromomethyl)-2-fluorobenzene: No boiling point reported; storage at room temperature under inert atmosphere .
- 1-Bromo-2,4-difluorobenzene : Boiling point 145–146°C, density 1.708 g/mL .
- Chloroethyl-containing nitrosoureas: High lipophilicity (octanol/water distribution coefficients critical for biological activity) .
Reactivity
- The 2-chloroethyl group in the target compound is analogous to alkylating agents like nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which undergo hydrolysis to form reactive intermediates (e.g., ethylene diazonium ions) that alkylate DNA and proteins .
- Bromomethyl substituents (e.g., in C₇H₅Br₂F) are more electrophilic than chloroethyl groups, leading to faster nucleophilic substitution but reduced stability .
Biological Activity
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene, also known by its CAS number 1370600-53-5, is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and relevant case studies.
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 227.5 g/mol. The presence of these halogens can influence the compound's reactivity and biological interactions.
The biological activity of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene is attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting cholinergic signaling pathways. For instance, it has been investigated for its effects on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : The compound may modulate neurotransmitter receptors, affecting synaptic transmission. This modulation can lead to alterations in neuronal excitability and overall brain function.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene:
- Acute Toxicity : In animal studies, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally to rats. Symptoms observed included tremors and weight loss at non-lethal doses .
- Inhalation Studies : The median lethal concentration (LC50) for inhalation exposure was determined to be around 18,000 mg/m³. Observed effects included lethargy and respiratory distress at higher concentrations .
Neuroprotective Effects
A notable study evaluated the neuroprotective effects of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound significantly increased cell viability compared to control groups exposed solely to Aβ. This suggests potential therapeutic applications in neurodegenerative conditions.
Enzyme Interaction Analysis
Molecular docking studies indicated that 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene binds effectively to the active site of BChE. Kinetic assays further validated its role as a selective inhibitor, supporting its potential use in enhancing cholinergic signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene, it can be compared with other halogenated aromatic compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene | Halogenated Aromatic | Potential BChE inhibitor |
| 1-Bromo-3-fluorobenzene | Halogenated Aromatic | Moderate cytotoxicity |
| 4-Chloro-3-fluorobenzene | Halogenated Aromatic | Neurotoxic effects observed |
This table highlights the varying biological activities among similar compounds, emphasizing the potential specificity of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene as a BChE inhibitor.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its H314 (skin corrosion) and H302 (harmful if swallowed) classifications .
- Storage : Store in amber glass bottles under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
How does the compound’s substitution pattern compare to analogs like 1-Bromo-3-(tert-butyl)-5-fluorobenzene in medicinal chemistry applications?
Advanced Research Focus
The 2-chloroethyl group enhances electrophilicity, making it a better candidate for alkylation reactions in drug design compared to tert-butyl analogs, which are sterically hindered. Fluorine at the ortho position increases metabolic stability, as shown in comparative bioavailability studies . See Table 1 for reactivity comparisons.
Q. Table 1: Reactivity of Halogenated Benzene Derivatives
What contradictions exist in reported reaction yields for nucleophilic substitutions involving this compound?
Advanced Research Focus
Discrepancies in yields (e.g., 60–85% for aminolysis) often arise from solvent polarity and nucleophile strength. Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may promote elimination side reactions. Recent studies using ionic liquids (e.g., [BMIM][BF₄]) show improved yields (up to 92%) by stabilizing transition states .
How can computational modeling aid in predicting the compound’s behavior under varying reaction conditions?
Advanced Research Focus
DFT calculations (B3LYP/6-31G*) predict activation energies for bromine displacement and chloroethyl elimination. Molecular dynamics simulations (MD) in explicit solvents (e.g., water, ethanol) model solvation effects, guiding solvent selection for specific transformations .
What are the key challenges in scaling up laboratory-scale syntheses of this compound?
Q. Advanced Research Focus
- Exothermic Reactions : Bromination steps require controlled addition rates and cooling to prevent runaway reactions .
- Purification : Scaling column chromatography is impractical; switch to fractional distillation or continuous crystallization .
- Byproduct Management : Optimize stoichiometry to minimize halogen exchange byproducts (e.g., Br/Cl scrambling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
